Product packaging for LL-37 GKE Trifluoroacetate(Cat. No.:CAS No. 913736-92-2)

LL-37 GKE Trifluoroacetate

Cat. No.: B6295458
CAS No.: 913736-92-2
M. Wt: 2727.1 g/mol
InChI Key: XYNOBEXPWSIAKM-URRJLKHLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization of Human Host Defense Peptides: The Cathelicidin (B612621) Family

Host defense peptides are a diverse group of naturally occurring molecules that are integral to the innate immune systems of a wide range of organisms, from microorganisms to humans. jmb.or.kr These peptides are characterized by their typically small size (30–60 amino acids), cationic nature, and heat stability. jmb.or.kr In mammals, two major families of HDPs are the defensins and the cathelicidins. nih.gov The cathelicidin family is distinguished by a conserved N-terminal "cathelin" domain and a variable C-terminal antimicrobial peptide domain. nih.govbohrium.com Upon demand, the precursor protein is cleaved to release the biologically active peptide. bohrium.com While the number of cathelicidin genes can vary significantly between species, humans possess only a single gene for this peptide family. nih.gov

Origin and Significance of Human Cathelicidin LL-37 in Innate Immunity

The sole human cathelicidin is known as hCAP-18 (human cationic antimicrobial protein 18 kDa). nih.govnih.gov Proteolytic cleavage of hCAP-18 releases the 37-amino acid peptide, LL-37, so named because it begins with two leucine (B10760876) residues. ubc.caaai.org LL-37 is a crucial component of the human innate immune system, primarily produced by phagocytic leukocytes such as neutrophils, as well as by epithelial cells in various tissues including the skin, lungs, and gastrointestinal tract. nih.govubc.caeurekaselect.com

The significance of LL-37 lies in its broad-spectrum antimicrobial activity against bacteria, fungi, and some viruses. eurekaselect.comimrpress.com Beyond its direct microbicidal effects, LL-37 is a multifunctional molecule with potent immunomodulatory capabilities. nih.goveurekaselect.com It can influence a variety of cellular processes, including:

Chemotaxis: Attracting immune cells like neutrophils, monocytes, and T cells to sites of infection. nih.govaai.org

Inflammation modulation: Activating both pro- and anti-inflammatory responses. ubc.caeurekaselect.com

Cell proliferation and differentiation: Influencing the behavior of epithelial cells and immune cells. eurekaselect.com

Wound healing: Promoting tissue repair processes. nih.gov

Neutralization of bacterial components: Binding to and neutralizing lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria. jmb.or.krnih.gov

Rationale for the Design and Investigation of LL-37 Analogs and Fragments

While LL-37 exhibits a wide range of beneficial activities, its therapeutic potential is hindered by certain limitations, including potential cytotoxicity at higher concentrations. imrpress.comnih.gov This has spurred significant research into the design and investigation of LL-37 analogs and fragments. The primary goals of these efforts are to:

Identify the minimal active regions: Pinpoint the specific sections of the peptide responsible for its various biological functions. researchgate.net

Enhance specific activities: Develop peptides with increased antimicrobial potency or more targeted immunomodulatory effects.

Reduce cytotoxicity: Create derivatives that retain the desired functions while being less harmful to host cells. imrpress.comnih.gov

Improve stability and efficacy: Engineer peptides that are more resistant to degradation and more effective in different physiological environments. researchgate.net

By studying fragments of LL-37, researchers can dissect the structure-activity relationships of the parent molecule and develop new peptides with improved therapeutic profiles. researchgate.netnih.gov

Identification and Derivation of LL-37 GKE as a Promising Peptide Fragment

Through systematic investigation of LL-37, a 21-amino-acid fragment designated "GKE" was identified as a particularly promising candidate for further research. In silico analysis was used to identify amphipathic helical regions within the full-length LL-37 peptide, leading to the synthesis of GKE. nih.gov This fragment represents an active domain of the parent peptide. medchemexpress.com

The trifluoroacetate (B77799) salt form of LL-37 GKE is a common preparation for research purposes, resulting from the solid-phase synthesis and purification processes used to create the peptide. ppm.edu.plbachem.com The trifluoroacetate counter-ion helps to stabilize the peptide and maintain its solubility.

Overview of Academic Research Trajectories for LL-37 GKE Trifluoroacetate

Academic research on this compound has primarily focused on characterizing its biological activities in comparison to the full-length LL-37 peptide. Key areas of investigation include:

Antimicrobial Activity: Studies have shown that GKE exhibits antimicrobial activity against a range of pathogens, including Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Candida albicans, with potency similar to or even greater than that of LL-37. nih.gov

LPS Neutralization: GKE has demonstrated a comparable ability to LL-37 in inhibiting LPS-induced nitric oxide production, indicating its potential to counteract the inflammatory effects of bacterial endotoxins. nih.gov

Immunomodulatory Effects: Research has explored the chemotactic properties of GKE, finding that it can attract granulocytes in a manner similar to the parent peptide. nih.gov

Cytotoxicity: A significant finding is that GKE displays reduced hemolytic activity and is less apoptotic to human cultured smooth muscle cells compared to LL-37, suggesting a better safety profile. nih.gov

These research trajectories highlight the potential of LL-37 GKE as a template for developing novel antimicrobial and immunomodulatory agents with improved therapeutic characteristics. nih.gov

Interactive Data Table: Comparison of LL-37 and LL-37 GKE

FeatureLL-37LL-37 GKEReference
Length (Amino Acids) 3721 aai.orgnih.gov
Antimicrobial Activity Broad-spectrumSimilar or stronger than LL-37 nih.gov
LPS Neutralization PotentAs potent as LL-37 nih.gov
Chemotactic Activity Attracts granulocytesSimilar to LL-37 nih.gov
Cytotoxicity (Hemolysis) PresentLower than LL-37 nih.gov
Cytotoxicity (Apoptosis) Induces apoptosisLower than LL-37 nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C121H203F3N38O30 B6295458 LL-37 GKE Trifluoroacetate CAS No. 913736-92-2

Properties

IUPAC Name

(4S)-4-[[(2S)-6-amino-2-[(2-aminoacetyl)amino]hexanoyl]amino]-5-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(1S)-4-carbamimidamido-1-carboxybutyl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C119H202N38O28.C2HF3O2/c1-13-67(11)94(155-102(171)76(41-29-53-136-118(130)131)140-100(169)77(44-46-87(124)158)145-111(180)92(65(7)8)153-113(182)95(68(12)14-2)156-103(172)75(40-28-52-135-117(128)129)139-97(166)72(37-22-25-49-121)141-105(174)82(58-69-32-17-15-18-33-69)149-101(170)78(45-47-90(161)162)143-96(165)71(36-21-24-48-120)138-89(160)62-123)112(181)144-73(38-23-26-50-122)98(167)152-85(61-91(163)164)108(177)150-83(59-70-34-19-16-20-35-70)106(175)147-80(56-63(3)4)104(173)142-74(39-27-51-134-116(126)127)99(168)151-84(60-88(125)159)107(176)148-81(57-64(5)6)109(178)154-93(66(9)10)114(183)157-55-31-43-86(157)110(179)146-79(115(184)185)42-30-54-137-119(132)133;3-2(4,5)1(6)7/h15-20,32-35,63-68,71-86,92-95H,13-14,21-31,36-62,120-123H2,1-12H3,(H2,124,158)(H2,125,159)(H,138,160)(H,139,166)(H,140,169)(H,141,174)(H,142,173)(H,143,165)(H,144,181)(H,145,180)(H,146,179)(H,147,175)(H,148,176)(H,149,170)(H,150,177)(H,151,168)(H,152,167)(H,153,182)(H,154,178)(H,155,171)(H,156,172)(H,161,162)(H,163,164)(H,184,185)(H4,126,127,134)(H4,128,129,135)(H4,130,131,136)(H4,132,133,137);(H,6,7)/t67-,68-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,92-,93-,94-,95-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYNOBEXPWSIAKM-URRJLKHLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)N2CCCC2C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C(C(C)CC)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)CN.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)CN.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C121H203F3N38O30
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

2727.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Peptide Synthesis, Purification, and Engineering of Ll 37 Gke

Methodologies for the Chemical Synthesis of LL-37 GKE

The chemical synthesis of peptides like LL-37 GKE, a 21-amino-acid fragment of the human cathelicidin (B612621) LL-37, is predominantly achieved through solid-phase peptide synthesis (SPPS). mdpi.comnih.gov This approach allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin support.

The most common strategy for synthesizing LL-37 GKE and its parent peptide, LL-37, is the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) chemistry. nih.govnih.govfrontiersin.org This method involves a series of repeating cycles of deprotection and coupling steps.

Core Principles of Fmoc SPPS:

Solid Support: The synthesis begins on an insoluble polymeric support, such as Rink amide resin, which allows for the generation of a C-terminal amide on the final peptide. nih.gov

Amino Acid Protection: Each incoming amino acid has its α-amino group temporarily protected by an acid-labile Fmoc group. The reactive side chains of the amino acids are protected by more acid-stable groups like tert-butyl (tBu), tert-butyloxycarbonyl (Boc), and trityl (Trt). researchgate.net

Deprotection: The Fmoc group is removed using a mild base, typically a solution of 20% piperidine in a solvent like N,N-dimethylformamide (DMF), to expose the N-terminal amine for the next coupling step. researchgate.net

Coupling: The next Fmoc-protected amino acid is activated and coupled to the newly exposed amine. This activation is facilitated by specific coupling reagents. frontiersin.org Microwave-assisted SPPS can be employed to enhance coupling efficiency and reduce synthesis time. researchgate.net

Cleavage: Once the desired sequence is assembled, the peptide is cleaved from the resin support. This is accomplished using a strong acid cocktail, most commonly containing a high concentration (e.g., 95%) of trifluoroacetic acid (TFA). researchgate.netmdpi.com This step also removes the side-chain protecting groups. The use of TFA in this final step is what results in the peptide being isolated as a trifluoroacetate (B77799) salt. mdpi.com

A variety of coupling reagents can be used to facilitate the formation of the peptide bond, each with different activation mechanisms and efficiencies.

Coupling ReagentFull Name
HBTU N-[(1H-Benzotriazol-1-yl)(dimethylamino)methylene]-N-methylmethanaminium hexafluorophosphate N-oxide
HATU 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate
DIC N,N'-Diisopropylcarbodiimide
HOBT 1-Hydroxybenzotriazole
OxymaPure Ethyl cyanohydroxyiminoacetate

This table summarizes common coupling reagents used in SPPS, as mentioned in the research literature. nih.govfrontiersin.orgresearchgate.net

The crude peptide obtained after cleavage from the resin contains the desired product along with various impurities, such as truncated or deletion sequences. Therefore, a robust purification step is essential. The standard method for purifying synthetic peptides like LL-37 GKE is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). nih.govnih.gov

The principle of RP-HPLC involves the separation of components based on their hydrophobicity. The crude peptide mixture is loaded onto a column packed with a nonpolar stationary phase (typically C18). A mobile phase, consisting of a polar solvent system (e.g., water and acetonitrile), is then passed through the column. nih.gov Trifluoroacetic acid (0.1%) is commonly added to the mobile phase as an ion-pairing agent, which sharpens the peaks and improves separation. researchgate.netnih.gov The components are eluted by applying a gradient of increasing organic solvent (acetonitrile), with more hydrophobic species being retained on the column longer. Fractions are collected and analyzed for purity, and those containing the pure peptide are pooled and lyophilized to yield the final product as a fluffy, white powder of LL-37 GKE trifluoroacetate. nih.gov

While TFA is crucial for cleavage and purification, the resulting trifluoroacetate counter-ions can interfere with certain biological assays or affect peptide structure. mdpi.comnih.gov Consequently, it is often necessary to exchange the trifluoroacetate for a more biocompatible counter-ion, such as chloride or acetate. nih.gov Several methods have been developed for this purpose.

Acid Treatment and Lyophilization: This is a widely used and convenient method. mdpi.com It involves dissolving the peptide TFA salt in a dilute solution of a stronger acid, typically hydrochloric acid (HCl), followed by freeze-drying (lyophilization). mdpi.comnih.gov This process is often repeated multiple times to ensure complete exchange. mdpi.com

Ion-Exchange Chromatography: This technique uses a resin with charged functional groups that can bind the peptide and exchange its counter-ion. The peptide is loaded onto the column, and then eluted with a solution containing the desired counter-ion. nih.govsemanticscholar.org

Reverse-Phase HPLC: The purification step can be modified to include the desired counter-ion in the mobile phase, such as acetic acid or HCl, instead of TFA. nih.gov

Deprotonation/Reprotonation: This method involves dissolving the peptide in a basic solution to deprotonate the positively charged amino groups, which releases the trifluoroacetate counter-ion. The peptide is then re-protonated with the acid of the desired counter-ion. nih.govsemanticscholar.org

MethodPrincipleAdvantageDisadvantage
Lyophilization with HCl Displacement of TFA with a stronger acid (HCl) through repeated freeze-drying cycles. mdpi.comConvenient and widely adopted. mdpi.comWorking at very low pH can risk peptide degradation. nih.gov
Ion-Exchange Resin Passing the peptide through a resin that captures and replaces the TFA ion. nih.govCan achieve almost complete exchange. nih.govCan be time-consuming and may reduce peptide yield. nih.gov
Modified RP-HPLC Using an alternative ion-pairing agent (e.g., acetic acid) during HPLC purification. nih.govCombines purification and ion exchange into one step.May require optimization of chromatography conditions.
Deprotonation/Reprotonation Neutralizing the peptide's charge in a basic solution to release TFA, then re-adding the desired acid. nih.govAllows for complete removal of the TFA counter-ion. nih.govExposure to basic conditions may not be suitable for all peptides.

This table compares common strategies for the exchange of trifluoroacetate counter-ions in synthetic peptide preparations.

Molecular Engineering of LL-37 GKE and its Analogs

The native human cathelicidin LL-37 is a 37-amino acid peptide with a broad range of activities. mdpi.com However, its full-length structure presents challenges for therapeutic development, including high synthesis costs and potential cytotoxicity. mdpi.comnih.gov Molecular engineering aims to overcome these limitations by creating smaller, more potent, and less toxic analogs.

The design of LL-37 analogs like GKE is guided by structure-activity relationship studies. The goal is to identify the minimal sequence fragment that retains the desired biological activity while shedding non-essential parts of the molecule. mdpi.com

Key principles include:

Truncation: The primary strategy is to truncate the parent peptide to its core active domain. Several studies have shown that the central α-helical region of LL-37 is largely responsible for its antimicrobial activity. nih.govfrontiersin.org LL-37 GKE is a 21-amino-acid fragment identified through in silico analysis as a key amphipathic helical region of the parent peptide. nih.gov

Amphipathicity: A critical feature of many antimicrobial peptides is the formation of an amphipathic α-helix, where hydrophobic and hydrophilic amino acid residues are segregated on opposite sides of the helix. nih.gov This structure facilitates interaction with and disruption of microbial membranes. Modifications often aim to optimize this amphipathic character. frontiersin.org

Based on the principles of rational design, numerous derivatives of LL-37 have been generated and studied. These can be broadly categorized as truncated fragments and substituted analogs.

Truncated Derivatives: These are shorter peptides corresponding to specific sequences within the parent LL-37 molecule. The high cost of synthesizing a 37-amino acid peptide makes shorter, equally or more effective fragments economically attractive. nih.gov

Derivative NameDescriptionSequence (if available)
LL-37 Parent 37-amino acid human cathelicidin peptide.LLGDFFRKSKEKIGKEFKRIVQRIKDFLRNLVPRTES
LL-37 GKE A 21-amino acid truncated derivative identified as a core active domain of LL-37. nih.govGKEFKRIVQRIKDFLRNLVPR
KR-12 A 12-amino acid truncated derivative corresponding to residues 18-29 of LL-37. frontiersin.orgKRIVQRIKDFLR
KE-18 An 18-amino acid truncated derivative of LL-37. frontiersin.orgKIGKEFKRIVQRIKDFLR
FK-16 A 16-amino acid truncated derivative corresponding to residues 17-32 of LL-37. mdpi.comFKRIVQRIKDFLRNLV
GF-17 A glycine-appended version of a 16-residue fragment of LL-37. frontiersin.orgGFKRIVQRIKDFLRNLV
IG-13-1 / IG-13-2 13-amino acid derivatives designed to have potent activity against Streptococcus mutans. nih.govNot specified

This table provides examples of truncated and substituted derivatives of LL-37 that have been developed through molecular engineering.

Recombinant Expression Systems for Hybrid LL-37 Peptides

The production of engineered antimicrobial peptides (AMPs) such as hybrids derived from LL-37, including fragments like the GKE domain, presents unique challenges due to their potential toxicity to the host organism and susceptibility to proteolytic degradation. To overcome these obstacles, various recombinant expression systems have been developed, each with distinct advantages and limitations. These systems are crucial for generating sufficient quantities of peptides for research and potential therapeutic applications. The choice of expression system often involves a trade-off between production yield, cost, and the requirement for post-translational modifications to ensure the biological activity of the final peptide product.

A common strategy across different expression platforms is the use of fusion proteins. This approach involves genetically linking the peptide of interest to a larger, more stable protein partner. This fusion can mask the cytotoxic effects of the AMP, protect it from degradation by host proteases, and often simplify the purification process. Following expression, the fusion protein is purified, and the hybrid LL-37 peptide is then cleaved from its fusion partner using specific chemical or enzymatic methods.

Prokaryotic Systems: Escherichia coli

Escherichia coli (E. coli) is a widely utilized host for recombinant protein production due to its rapid growth, high expression levels, and relatively low cost. However, expressing AMPs like LL-37 hybrids in E. coli can be problematic due to the peptide's toxicity and the lack of a secretory pathway for easy purification. To circumvent these issues, LL-37 and its derivatives are almost exclusively expressed as fusion proteins.

Several fusion partners have been successfully employed to produce LL-37 and its analogs in E. coli. These include:

Thioredoxin (Trx): This highly soluble protein can enhance the solubility of the fusion construct and is often used in commercially available expression vectors. A dual-tag system combining thioredoxin with a Small Ubiquitin-like Modifier (SUMO) has been used to produce native LL-37, yielding approximately 2.4 mg of purified peptide per liter of bacterial culture nih.gov.

Ubiquitin: Expressing LL-37 as a fusion with ubiquitin has been shown to increase the yield of expression and prevent cytotoxicity to the bacterial host Current time information in Sacramento, CA, US..

Glutathione S-transferase (GST) and Maltose-Binding Protein (MBP): These are other common fusion partners that aid in solubility and provide a convenient handle for affinity purification.

A study on a recombinant form of LL-37, termed GLL-37, utilized an expression system with ubiquitin as a fusion partner in E. coli researchgate.netresearchgate.net. While this system allowed for high-level production of the peptide, the resulting GLL-37, which carried an additional glycine residue, did not exhibit the same level of antimicrobial activity as the synthetically produced native LL-37 researchgate.netresearchgate.net. This highlights a potential challenge in recombinant production where even minor modifications from the native sequence can impact biological function.

Yeast Systems: Pichia pastoris

The methylotrophic yeast Pichia pastoris has emerged as a powerful eukaryotic expression system for AMPs. It combines the ease of genetic manipulation and rapid growth of microorganisms with the capacity for eukaryotic post-translational modifications, such as disulfide bond formation, which can be crucial for the activity of certain peptides. A significant advantage of P. pastoris is its ability to secrete the recombinant protein into the culture medium, which simplifies purification and reduces downstream processing costs.

The P. pastoris system has been successfully used to produce hybrid LL-37 peptides with promising results. For instance, a hybrid peptide named LL-37Tα1, which combines a 24-amino acid fragment of LL-37 with an 8-amino acid sequence from Thymosin α1, was expressed in P. pastoris. This system yielded approximately 40 mg of the purified hybrid peptide per liter of culture medium mdpi.comnih.gov. Another study reported the expression of a novel dimeric variant of LL-37 in P. pastoris, which was designed to enhance its antimicrobial activity. This approach yielded 4.32 mg/L of the purified recombinant peptide.

The successful expression of these diverse hybrid peptides underscores the versatility and efficiency of the P. pastoris system for producing complex and potentially therapeutic AMPs.

Mammalian Cell Expression Systems

Mammalian cell lines, such as Chinese Hamster Ovary (CHO) cells or Human Embryonic Kidney (HEK293) cells, represent another platform for the production of recombinant proteins. The primary advantage of these systems is their ability to perform complex, human-like post-translational modifications, ensuring that the expressed protein is properly folded and biologically active. This is particularly important for complex therapeutic proteins, including some cathelicidins that may require specific modifications for their immunomodulatory functions.

While mammalian systems are adept at producing proteins with high fidelity, their application for producing small peptides like LL-37 hybrids is less common. This is due to several factors, including higher costs, slower growth rates, and more complex culture requirements compared to microbial systems. However, for certain engineered cathelicidins where specific glycosylation or other modifications are critical for function, mammalian expression may be the preferred or only viable option. Cathelicidins are naturally expressed in various mammalian cells, including immune cells like neutrophils and epithelial cells, which speaks to the capability of these cells to correctly process and handle these peptides researchgate.net.

Other Expression Systems

Beyond the commonly used microbial and mammalian systems, other platforms are being explored for the production of AMPs.

Plant-Based Systems: Molecular farming in plants offers a potentially cost-effective and scalable method for producing recombinant proteins, including AMPs mdpi.comsemanticscholar.orgnih.govmdpi.comfao.org. Transgenic plants can be engineered to express peptides like LL-37 in their tissues. This approach has the advantage of low production costs and a reduced risk of contamination with human pathogens semanticscholar.orgfao.org. However, the development time for stable transgenic plant lines can be lengthy, and extraction and purification of the peptide from plant biomass can be challenging nih.gov.

Cell-Free In Vitro Transcription/Translation Systems: These systems utilize cellular extracts containing all the necessary machinery for protein synthesis (ribosomes, enzymes, etc.) to produce proteins from a DNA or RNA template in a test tube justia.comthermofisher.com. A key advantage of this method is the ability to produce proteins that are toxic to living cells thermofisher.com. It also allows for the direct incorporation of modified or unnatural amino acids. However, cell-free systems are generally more expensive and have lower yields compared to cell-based expression methods, making them more suitable for rapid screening and smaller-scale production rather than large-scale manufacturing researchgate.netfrontiersin.orgnih.gov.

The specific peptide "LL-37 GKE" refers to a 21-amino acid active fragment of the full-length LL-37 peptide nih.gov. While studies have focused on the chemical synthesis and biological activity of this fragment, its direct recombinant production would likely employ the fusion protein strategies described above to ensure stability and achieve adequate yields, as small peptides are often prone to rapid degradation within host cells. The term "Trifluoroacetate" associated with the compound name typically refers to the trifluoroacetic acid used during the purification process in solid-phase chemical synthesis, and is not a component added during recombinant expression.

The following table summarizes the findings from various studies on the recombinant expression of LL-37 and its hybrids.

PeptideExpression SystemFusion Partner/TagYieldReference
LL-37 E. coliThioredoxin-SUMO2.4 mg/L nih.gov
GLL-37 E. coliUbiquitinHigh researchgate.netresearchgate.net
LL-37Tα1 Pichia pastorisNot specified40 mg/L mdpi.comnih.gov
Dimeric LL-37 Pichia pastoris6xHis-SUMO4.32 mg/L

Biological Activities of Ll 37 Gke in Preclinical and in Vitro Investigation

Broad-Spectrum Antimicrobial Efficacy of LL-37 GKE

The GKE fragment of LL-37 has shown considerable antimicrobial activity against a wide array of pathogens, including both Gram-negative and Gram-positive bacteria, as well as fungi. nih.gov Its efficacy is reported to be comparable to or even stronger than the parent LL-37 peptide. nih.gov

Antibacterial Activity Against Gram-Negative Bacterial Species (e.g., Escherichia coli, Pseudomonas aeruginosa)

In vitro studies have confirmed the potent antibacterial effect of the GKE peptide against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. nih.gov The antimicrobial action of cathelicidins like LL-37 and its derivatives is often attributed to their ability to disrupt the integrity of bacterial membranes. nih.govyoutube.com These peptides, being cationic, interact with the negatively charged components of the bacterial cell envelope, such as lipopolysaccharide (LPS) in Gram-negative bacteria, leading to membrane permeabilization and subsequent cell death. nih.govnih.gov Research has shown that LL-37 and its fragments can effectively bind to LPS, neutralizing its endotoxic effects. nih.gov

Antibacterial Activity Against Gram-Positive Bacterial Species (e.g., Staphylococcus aureus)

The GKE peptide has also demonstrated significant activity against Gram-positive bacteria, including Staphylococcus aureus. nih.gov The mechanism of action against Gram-positive bacteria involves interaction with the negatively charged teichoic acids in their cell walls, leading to membrane disruption. nih.gov Studies on LL-37 have indicated its effectiveness against various Staphylococcus species, including methicillin-resistant S. aureus (MRSA). researchgate.netmdpi.comresearchgate.net

Antifungal Activity Against Fungal Pathogens (e.g., Candida albicans, Candida parapsilosis)

The broad-spectrum antimicrobial activity of the GKE fragment extends to fungal pathogens. Research has shown its efficacy against Candida albicans and Candida parapsilosis. nih.gov The antifungal mechanism of cathelicidins is believed to involve the disruption of the fungal cell membrane. youtube.com Studies on LL-37 and its analogues have demonstrated their ability to inhibit the growth of various Candida species and reduce biofilm formation. frontiersin.orgnih.govresearchgate.net

Assessment of Antimicrobial Activity under Physiological Conditions (e.g., High Salt, Serum Presence)

A significant challenge for the therapeutic application of many antimicrobial peptides is their reduced activity under physiological conditions, such as in the presence of high salt concentrations or serum. nih.gov While specific data on the performance of the GKE fragment under these conditions is not detailed in the provided search results, the parent peptide LL-37 is known to have limitations in such environments. nih.gov This has prompted research into developing more robust derivatives. nih.gov

Anti-Biofilm Properties of LL-37 GKE and Related Derivatives

Biofilms are structured communities of microorganisms that adhere to surfaces and are encased in a self-produced matrix, making them notoriously resistant to conventional antimicrobial agents.

Inhibition of Bacterial and Fungal Biofilm Formation

LL-37 and its derivatives have been shown to possess significant anti-biofilm properties. nih.govfrontiersin.orgmdpi.com These peptides can prevent the formation of biofilms by various bacterial and fungal pathogens. frontiersin.orgnih.gov The mechanisms behind this activity are multifaceted and include inhibiting the initial attachment of microorganisms to surfaces, down-regulating genes involved in biofilm development, and interfering with quorum sensing, a cell-to-cell communication system that coordinates biofilm formation. nih.govmdpi.com Studies have demonstrated the ability of LL-37 to prevent biofilm formation by pathogens such as P. aeruginosa, S. aureus, and C. albicans. frontiersin.orgnih.gov Research on truncated mimetics of LL-37 has also shown their potential in preventing biofilm formation. frontiersin.org

Table 1: Summary of Antimicrobial Activity of LL-37 GKE and Related Peptides

Organism Type Example Species Activity of GKE/LL-37 Derivatives Reference
Gram-Negative Bacteria Escherichia coli, Pseudomonas aeruginosa Potent antibacterial activity nih.gov
Gram-Positive Bacteria Staphylococcus aureus Significant antibacterial activity nih.gov

Table 2: Compound Names Mentioned

Compound Name
LL-37 GKE Trifluoroacetate (B77799)
LL-37
Escherichia coli
Pseudomonas aeruginosa
Staphylococcus aureus
Candida albicans

Disruption of Established Biofilm Structures

Currently, there is a lack of specific published research investigating the ability of the LL-37 GKE fragment to disrupt pre-existing, mature biofilm structures. However, extensive research on the parent peptide, LL-37, provides context for the potential anti-biofilm activities of its fragments.

In vitro studies have demonstrated that the full-length LL-37 peptide can affect existing Pseudomonas aeruginosa biofilms. nih.gov At concentrations significantly below its minimum inhibitory concentration (MIC), LL-37 has been shown to prevent the formation of bacterial biofilms. nih.gov For established biofilms, some studies indicate that LL-37 can disrupt mature Staphylococcus aureus biofilms, showing greater efficacy than conventional antibiotics in certain models. plos.org The mechanism of action for LL-37 against biofilms is thought to involve the inhibition of bacterial attachment and the disruption of the biofilm matrix. nih.gov Other fragments of LL-37, such as KE-18 and KR-12, have also been assessed for their anti-biofilm properties, though with varying results on established biofilms. frontiersin.orgqub.ac.uk While LL-37 was effective against early biofilms of Candida albicans and Escherichia coli, it was unable to inhibit early biofilms of S. aureus in one study. frontiersin.org

It is important to note that these findings pertain to the parent LL-37 peptide and other fragments, and similar activity by the GKE fragment has not been demonstrated in the available literature.

Immunomodulatory Functions Attributed to LL-37 GKE

The GKE fragment of LL-37 has demonstrated specific immunomodulatory functions in in vitro assays, particularly concerning the recruitment of immune cells and the regulation of inflammatory mediators.

The LL-37 GKE fragment has been shown to possess chemotactic properties, effectively attracting immune cells. In vitro studies have confirmed that GKE attracts granulocytes in a manner comparable to the full-length LL-37 peptide. This activity is concentration-dependent.

Research comparing GKE with its parent peptide and other fragments revealed that at a concentration of 10 µM, GKE induced a greater chemotactic response in human neutrophils than the full-length LL-37. This suggests that the GKE sequence contains a key domain responsible for this chemoattraction.

Table 1: Comparative Chemotactic Activity on Human Neutrophils

CompoundConcentration (µM)Chemotactic Response (Relative to Control)
LL-37 10Statistically Significant
GKE 10Statistically Significant; Greater than LL-37
fMLP 0.1Statistically Significant (Positive Control)

This table summarizes findings where GKE displayed potent chemotactic effects on neutrophils.

The LL-37 GKE fragment plays a role in modulating the production of key inflammatory mediators. A significant finding is its ability to inhibit the production of nitric oxide (NO) induced by bacterial lipopolysaccharide (LPS). This anti-inflammatory action is a critical aspect of its immunomodulatory function.

In comparative in vitro studies using vascular tissue, the GKE fragment was as potent as the native LL-37 in inhibiting LPS-induced nitric oxide production. This indicates that the GKE fragment retains the full capacity of the parent peptide in this specific immunomodulatory activity, which is crucial for controlling excessive inflammatory responses during bacterial infections.

Table 2: Inhibition of LPS-Induced Nitric Oxide Production

CompoundActivity Compared to LL-37
GKE Equally Potent

This table illustrates the comparable efficacy of GKE and LL-37 in modulating a key inflammatory mediator.

Specific preclinical or in vivo studies detailing the interaction of the LL-37 GKE fragment with host defense mechanisms are not extensively available in the current scientific literature. The majority of the research on GKE has been conducted in vitro.

However, preclinical studies on the parent LL-37 peptide provide insight into the potential roles its fragments might play. The full-length LL-37 has been investigated in various animal models, demonstrating its importance in host defense. For instance, in a gastric cancer xenograft model in nude mice, LL-37 showed direct anticancer activity. nih.gov This suggests that beyond its antimicrobial and immunomodulatory roles, LL-37 interacts with complex cellular pathways involved in tumorigenesis. nih.gov The peptide's ability to modulate immune responses and directly affect host cells underscores its multifaceted role in the broader context of host defense. Without specific preclinical data on the GKE fragment, its in vivo interactions remain an area for future investigation.

Molecular Mechanisms of Action of Ll 37 Gke

Peptide-Membrane Interactions and Microbial Lysis Mechanisms

The primary antimicrobial function of LL-37 GKE, like other cationic antimicrobial peptides, is the physical disruption of microbial cell membranes. nih.gov This action is rapid and leads to the loss of membrane integrity and subsequent cell death. nih.gov

LL-37 GKE exhibits broad-spectrum antimicrobial activity against a range of pathogens, including Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and the fungi Candida albicans and Candida parapsilosis. nih.gov Its efficacy is often similar to or greater than that of the native LL-37 peptide. nih.gov The mechanism involves an initial electrostatic attraction between the positively charged GKE peptide and the negatively charged components of microbial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. mdpi.com

Following this initial binding, the amphipathic nature of the peptide facilitates its insertion into the lipid bilayer. mdpi.com This process is often described by the "carpet-like" model, where the peptides accumulate on the microbial surface, disrupting the curvature of the lipid bilayer and eventually forming transient pores or holes that lead to the leakage of intracellular contents and cell lysis. mdpi.com This direct attack on the membrane structure is a key reason why resistance development to such peptides is less common than with traditional antibiotics that target specific metabolic pathways. nih.gov

Table 1: Comparative Antimicrobial Activity

Organism GKE Activity vs. Native LL-37
Escherichia coli Similar or Stronger
Pseudomonas aeruginosa Similar or Stronger
Staphylococcus aureus Similar or Stronger
Candida albicans Similar or Stronger
Candida parapsilosis Similar or Stronger

This table summarizes the antimicrobial performance of GKE as detailed in research findings. nih.gov

Studies using liposomes—artificial vesicles that model the lipid composition of cell membranes—are crucial for understanding the specifics of peptide-membrane interactions. nih.govfrontiersin.org Research on LL-37 and its fragments shows a preferential interaction with liposomes that contain anionic (negatively charged) phospholipids, which mimic the composition of bacterial membranes. nih.govfrontiersin.org The interaction with these model membranes stabilizes the alpha-helical structure of the peptide, a conformation that is critical for its lytic activity. mdpi.com

The binding and insertion process disrupts the packing of the lipid acyl chains, increasing membrane fluidity and permeability. nih.gov This is demonstrated in leakage assays where the peptide induces the release of fluorescent markers trapped within the liposomes. frontiersin.org The degree of interaction is influenced by the specific lipid composition, with a stronger effect observed on membranes with a higher net negative charge, explaining the peptide's selectivity for microbial over eukaryotic cells. nih.gov

Endotoxin Neutralization and Lipopolysaccharide (LPS) Binding

Beyond direct microbial killing, a critical function of LL-37 GKE is its ability to neutralize endotoxins, particularly lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria and a potent trigger of septic shock. nih.govnih.gov

LL-37 GKE possesses a strong, high-affinity binding capacity for LPS. nih.govnih.gov The cationic nature of the peptide allows it to form a direct electrostatic complex with the negatively charged phosphate (B84403) groups of the Lipid A moiety of LPS, which is the component responsible for its endotoxic activity. mdpi.comnih.gov This binding effectively neutralizes the LPS molecule, preventing it from interacting with host immune cells. nih.govplos.org Studies have shown that this binding occurs both with LPS in solution and with LPS that is already bound to macrophage surfaces. nih.govplos.org The stoichiometry of this interaction for the parent LL-37 peptide is approximately one-to-one. nih.govplos.org

By binding and sequestering LPS, LL-37 GKE prevents the activation of the Toll-like receptor 4 (TLR4) signaling complex on immune cells like macrophages and monocytes. nih.govfrontiersin.orgplos.org This is the primary pathway through which LPS triggers an inflammatory response. frontiersin.org The neutralization of LPS by GKE effectively blocks the downstream signaling cascade, leading to a significant reduction in the production of pro-inflammatory mediators. nih.govplos.org Research has demonstrated that GKE is as potent as native LL-37 in inhibiting LPS-induced production of nitric oxide, a key inflammatory molecule. nih.gov This anti-endotoxin activity helps to dampen the excessive inflammatory response that can lead to tissue damage and sepsis. nih.govplos.org

Differential Effects on Eukaryotic Cells: Reduced Hemolysis and Apoptosis Compared to Native LL-37

A significant advantage of the GKE fragment over the full-length LL-37 peptide is its enhanced safety profile with respect to host cells. nih.gov While native LL-37 can be cytotoxic at higher concentrations, GKE was specifically developed to retain antimicrobial efficacy while reducing this toxicity. nih.gov

Scientific studies have directly compared the effects of GKE and LL-37 on human cells. The results show that GKE causes significantly less hemolysis (rupture of red blood cells) and induces less apoptosis (programmed cell death) in human cultured smooth muscle cells than the native LL-37 peptide. nih.gov This improved selectivity is likely due to differences in hydrophobicity and structural conformation that make GKE less disruptive to the cholesterol-containing, zwitterionic membranes characteristic of eukaryotic cells, while retaining its potent activity against microbial membranes. nih.govnih.gov This makes GKE a promising template for developing new antimicrobial agents with a wider therapeutic window. nih.gov

Table 2: Comparative Effects on Eukaryotic Cells

Effect LL-37 GKE Native LL-37
Hemolysis Lower Higher
Apoptosis Induction Lower Higher

This table presents a comparison of the cytotoxic effects of GKE and native LL-37 on human cells, based on published research. nih.gov

Intracellular Targets and Biochemical Pathway Modulation

LL-37 GKE Trifluoroacetate (B77799), a salt form of a fragment of the human cathelicidin (B612621) antimicrobial peptide LL-37, exerts a significant portion of its biological effects by interacting with targets within the cell. The active component, the LL-37 peptide, can permeate the cell membrane to engage with various intracellular components, thereby modulating key biochemical pathways. nih.gov This intracellular activity is crucial for its roles in immunomodulation and host defense.

Once inside the cell, LL-37 has been shown to interact with nucleic acids and can be transported to the nuclear compartment of mammalian cells. mdpi.com This translocation is thought to occur via lipid rafts and proteoglycan-dependent endocytosis. mdpi.com The peptide's ability to enter the cell and interact with intracellular targets expands its functional repertoire beyond simple membrane disruption. nih.gov

Modulation of Intracellular Receptors

A primary mechanism of LL-37's intracellular action is its modulation of Toll-like receptors (TLRs), which are key components of the innate immune system. LL-37 can influence the expression and localization of several TLRs. For instance, it has been observed to increase the intracellular expression of TLR3, TLR7, and TLR9 in mast cells. nih.gov Specifically, LL-37 can cause the translocation of TLR3 from the plasma membrane to the cytoplasm. nih.gov This modulation of TLR signaling is a critical aspect of its immunomodulatory functions. By binding to viral double-stranded RNA, LL-37 facilitates its recognition by TLR3, thereby enhancing antiviral immune responses. researchgate.net

The interaction with TLRs is not limited to upregulation. LL-37 has the dual capacity to suppress TLR4 signaling while enhancing TLR3 signaling, showcasing its complex regulatory role in innate immunity. nih.gov

Impact on Cellular Organelles and Processes

LL-37's intracellular journey can also lead it to mitochondria, where it can influence cell death pathways. In some contexts, LL-37 can promote apoptosis by causing mitochondrial membrane depolarization and the release of cytochrome c, leading to the activation of caspase-9 and caspase-3. researchgate.net This targeted induction of apoptosis can be a mechanism to eliminate infected or cancerous cells. neuropharmac.com

Furthermore, LL-37 is known to upregulate the expression of genes related to autophagy in macrophages and induce the formation of autophagosomes. nih.gov This process is vital for the elimination of intracellular bacteria.

In bacterial cells, intracellularly expressed LL-37 has been found to primarily affect genes related to energy production and carbohydrate metabolism. nih.gov Specifically, it impacts genes associated with oxidative phosphorylation. nih.gov This suggests that a key bactericidal mechanism of LL-37, beyond membrane lysis, is the targeting of essential metabolic pathways. nih.gov Additionally, intracellular LL-37 can lead to an enhanced production of reactive oxygen species (ROS), causing lethal membrane depolarization under aerobic conditions. nih.gov

The peptide can also interact with the intracellular C-terminal domain of the P2X7 receptor, a purinergic receptor involved in inflammation and cell death. mdpi.com This interaction provides another layer of regulation on cellular function, potentially by modifying the physicochemical state of the cell membrane from within. mdpi.com

The following tables summarize the known intracellular targets and modulated biochemical pathways of the LL-37 peptide.

Table 1: Intracellular Targets of LL-37

Target ClassSpecific TargetCellular LocationOutcome of Interaction
ReceptorsToll-like Receptor 3 (TLR3)Cytoplasm, EndosomesTranslocation from plasma membrane, enhanced signaling nih.govresearchgate.net
Toll-like Receptor 7 (TLR7)IntracellularIncreased expression nih.gov
Toll-like Receptor 9 (TLR9)IntracellularIncreased expression nih.gov
P2X7 ReceptorIntracellular C-terminal domainModulation of receptor activity mdpi.com
OrganellesMitochondriaMitochondriaMembrane depolarization, release of cytochrome c, apoptosis induction researchgate.netneuropharmac.com
AutophagosomesCytoplasmInduction of formation nih.gov
OtherNucleic Acids (dsRNA)Cytoplasm, EndosomesBinding and delivery to TLR3 researchgate.netnih.gov

Table 2: Biochemical Pathways Modulated by LL-37

PathwayEffectCellular ContextKey Molecules Involved
Innate Immune SignalingModulationImmune cells, Epithelial cellsTLR3, TLR4, TLR7, TLR9 nih.govnih.gov
ApoptosisInductionInfected cells, Cancer cellsCaspase-9, Caspase-3, Cytochrome c researchgate.netneuropharmac.com
AutophagyUpregulationMacrophagesAutophagy-related genes nih.gov
Energy MetabolismDisruptionBacteriaGenes for oxidative phosphorylation nih.gov
Oxidative StressInductionBacteriaReactive Oxygen Species (ROS) nih.gov

Compound Names Mentioned

Structure Activity Relationship Studies for Ll 37 Gke

Correlation of Peptide Length and Amino Acid Sequence with Biological Function

Research into the human cathelicidin (B612621) LL-37 has demonstrated a clear link between its peptide length, specific amino acid sequence, and its diverse biological functions. The full-length 37-amino acid peptide possesses a broad spectrum of activities, but studies have shown that shorter fragments can retain or even exhibit enhanced specific functions, often with reduced toxicity. nih.govresearchgate.net

The antimicrobial and immunomodulatory activities of LL-37 are not uniformly distributed along its sequence. Specific regions have been identified as being critical for its various effects. For instance, the N-terminal fragment, LL-37(1-12), has been found to be inactive. acs.org In contrast, a core 13-residue peptide, corresponding to residues 17-29, has been identified as the minimal region necessary for both antibacterial and anticancer activities. acs.orgmdpi.com Another study pinpointed the mid-region of LL-37, comprising amino acids 13-31, as the active domain for modulating Toll-like receptor (TLR) responses, a key aspect of its immunomodulatory function. nih.govresearchgate.net

Truncation studies have led to the development of several promising peptide fragments. One such fragment is GKE (residues 15-35), a 21-amino-acid peptide identified through in silico analysis. nih.govnih.gov GKE displays antimicrobial activity that is similar to or even stronger than the parent LL-37 peptide against a range of pathogens, including Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus. nih.govnih.gov Crucially, GKE also retains the ability to bind and neutralize bacterial lipopolysaccharide (LPS) while exhibiting lower hemolytic activity and cytotoxicity compared to the full-length peptide, making it a promising template for therapeutic development. nih.govnih.gov

Further research has highlighted other shorter fragments with significant potential. The 12-mer peptide KR-12 (residues 18-29) has been shown to have improved activity against Staphylococcus epidermidis biofilms and enhanced wound healing potential compared to the full-length LL-37. nih.govresearchgate.net These findings underscore that it is possible to design shorter derivatives of LL-37 that not only retain but can also have improved penetration of bacterial membranes and biofilm prevention capabilities. mdpi.com

Peptide FragmentAmino Acid ResiduesKey Biological FunctionsReference
LL-37 (Full-length)1-37Broad-spectrum antimicrobial and immunomodulatory activities. nih.govnih.gov
LL-37(17-29)17-29Core minimal region for antimicrobial and anticancer activity. acs.orgmdpi.com
LL-37(13-31)13-31Active domain for modulation of Toll-like receptor (TLR) responses. nih.govresearchgate.net
GKE15-35 (approx.)Strong antimicrobial and LPS-neutralizing activity with reduced toxicity. nih.govnih.gov
KR-1218-29Improved activity against S. epidermidis biofilms and enhanced wound healing potential. nih.govresearchgate.net

Significance of Alpha-Helical Conformation for Antimicrobial and Immunomodulatory Activities

The three-dimensional structure of LL-37, particularly its adoption of an alpha-helical conformation, is integral to its biological functions. nih.gov In an aqueous solution, the peptide is relatively unstructured. researchgate.net However, upon contact with biological membranes or in membrane-mimicking environments, LL-37 folds into an amphipathic alpha-helix. researchgate.netnih.gov This structure is characterized by the segregation of hydrophobic and hydrophilic amino acid residues on opposite faces of the helix, which is a common feature of many antimicrobial peptides. researchgate.netacs.org

This amphipathic nature is crucial for the peptide's primary antimicrobial mechanism, which involves interaction with and disruption of bacterial cell membranes. nih.govnih.gov The positively charged (hydrophilic) face of the helix is thought to mediate the initial electrostatic interaction with the negatively charged components of bacterial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. nih.govnih.gov Following this initial binding, the hydrophobic face facilitates the insertion of the peptide into the lipid bilayer, leading to membrane permeabilization and eventual cell lysis. nih.govresearchgate.net

While the alpha-helical structure is important, the dynamics of its formation also play a role. Some studies suggest that the optimal bactericidal activity may depend on the peptide adopting its helical conformation just before or during its interaction with the target membrane, as pre-formed helices might have more difficulty in disrupting the bacterial membrane. nih.gov However, other research indicates that stabilizing the alpha-helical structure, for instance through chemical modifications like a triazolyl-bridge, can lead to significantly higher antimicrobial activity against both Gram-positive and Gram-negative bacteria. acs.org The helical structure of LL-37 is also implicated in its immunomodulatory activities, such as the binding and neutralization of LPS, which helps to dampen the inflammatory response during bacterial infections. nih.govresearchgate.net

Influence of Specific Amino Acid Substitutions on Efficacy and Selectivity

Modifying the amino acid sequence of LL-37 and its fragments through specific substitutions is a key strategy for enhancing their therapeutic properties. These alterations can significantly impact the peptide's efficacy, selectivity towards microbial targets, and stability in biological environments. mdpi.com

One important goal of amino acid substitution is to increase the peptide's stability against proteolytic degradation. A common approach involves the substitution of naturally occurring L-amino acids with their D-enantiomers at positions susceptible to protease cleavage. mdpi.com For example, an LL-37 fragment analog named GF-17d3, which incorporates three D-amino acids, demonstrated a tenfold increase in stability in serum while retaining its antibacterial activity. mdpi.comnih.gov

Substitutions can also be used to enhance antimicrobial potency and broaden the spectrum of activity. By rationally designing substitutions based on the peptide's three-dimensional structure, researchers have been able to "repair" hydrophobic defects in certain fragments. nih.govacs.org This approach led to the development of the peptide 17BIPHE2, which gained potent activity against a range of multidrug-resistant pathogens known as the ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species). nih.govacs.org In another example, a single substitution of aspartic acid with valine in an otherwise inactive 12-mer fragment of LL-37 resulted in a gain of antimicrobial function. nih.gov

Furthermore, amino acid substitutions can modulate the selectivity of the peptide, increasing its toxicity towards bacterial cells while minimizing damage to host cells. For instance, replacing certain positively charged amino acids with histidine has been shown to increase the peptide's selectivity for tumor cell membranes. mdpi.com Conversely, mutations that reduce the net positive charge of the peptide, such as replacing arginine with uncharged residues, can lead to less active variants. researchgate.netbiorxiv.org

Peptide/FragmentAmino Acid SubstitutionEffect on Efficacy and/or SelectivityReference
GF-17d3Incorporation of three D-amino acids at positions 20, 24, and 28.Increased serum stability and resistance to chymotrypsin (B1334515) while retaining antimicrobial activity against E. coli. mdpi.comnih.gov
17BIPHE2Substitutions to repair hydrophobic defects in a D-amino acid-containing template.Gained potent activity against ESKAPE pathogens. nih.govacs.org
VQ-12V26Single substitution of Aspartic Acid to Valine at position 26 in an inactive fragment.Caused a gain of antimicrobial function. nih.gov
LL-37 VariantsReplacement of Arginine with neutral residues (e.g., Proline, Glutamine, Tryptophan).Reduced net positive charge, potentially leading to decreased antimicrobial potency. researchgate.netbiorxiv.org

Computational and In Silico Approaches in Peptide Design and Activity Prediction

Computational and in silico methods are increasingly vital tools in the study and design of LL-37 analogs. mdpi.com These approaches accelerate the process of identifying promising peptide candidates and predicting their biological activities, thereby reducing the time and cost associated with experimental screening. nih.govmdpi.com

One of the primary applications of in silico analysis is the identification of key functional regions within the parent peptide. For example, computational tools were used to analyze the amphipathic helical regions of LL-37, leading to the identification and subsequent synthesis of the GKE fragment. nih.govnih.gov This fragment was predicted and later confirmed to have strong antimicrobial and LPS-binding activities with reduced toxicity. nih.govnih.gov Algorithms that predict helical propensity, such as AGADIR, can be used to systematically analyze how truncations at the N- or C-terminus affect the peptide's predicted helical content, helping to define the boundaries of structurally important domains. nih.gov

In addition to structural modeling, computational approaches are used for protein engineering and the design of novel peptide variants. ripublication.com By combining mechanism-based and empiricism-based protein engineering, researchers have developed hundreds of LL-37 variants in silico and used servers like SWISS-MODEL and PEP-FOLD to predict their 3D structures. ripublication.com Evaluation tools like PROCHECK and Q-Mean can then be used to assess the stability of these predicted models, allowing for the selection of the most promising candidates for laboratory synthesis and testing. ripublication.com These computational strategies have also been employed to explore the potential of LL-37 as a therapeutic agent for other applications, such as its predicted binding to the receptor-binding domain of the SARS-CoV-2 virus. nih.gov

Preclinical Research Methodologies and Models for Ll 37 Gke Evaluation

In Vitro Assays for Antimicrobial Potency (e.g., Minimum Inhibitory Concentration, Minimum Bactericidal Concentration, Radial Diffusion Assays)

The foundational evaluation of LL-37 GKE's antimicrobial properties involves a suite of in vitro assays designed to quantify its ability to inhibit or kill microorganisms.

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) are the most common methods. MIC determines the lowest concentration of the peptide that prevents visible growth of a microorganism, while MBC establishes the lowest concentration required to kill 99.9% of the initial bacterial inoculum. nih.gov These assays are typically performed using broth microdilution methods according to standardized guidelines. nih.gov

For instance, studies have shown that LL-37 and its derivatives exhibit varying MIC values against a panel of clinically relevant bacteria. A 21-amino-acid fragment, GKE, demonstrated antimicrobial activity against Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, Candida albicans, and Candida parapsilosis that was similar to or even stronger than the full-length LL-37. nih.gov In one study, a commercial synthetic LL-37 (cLL-37) showed MIC values ranging from 9.38 µg/mL to 75 µg/mL against various ATCC strains. nih.gov However, truncated analogs of LL-37, such as GF-17 and FK-16, have demonstrated even greater potency with MIC values against S. epidermidis and S. aureus ranging from 2.34 to 18.75 µg/mL. nih.gov It is noteworthy that in many cases for these potent fragments, the MBC values were found to be the same as the MIC values, indicating a strong bactericidal effect. nih.govresearchgate.net

Radial Diffusion Assays (RDA) offer another method to assess antimicrobial activity. In this assay, the peptide is introduced into a well in an agar (B569324) plate seeded with bacteria. The peptide then diffuses radially, creating a zone of growth inhibition. The diameter of this zone is proportional to the peptide's antimicrobial potency. Truncation of LL-37 to shorter peptides like KE-18 and KR-12 has been shown to improve antimicrobial activity as determined by radial-diffusion assays against C. albicans, S. aureus, and E. coli. frontiersin.org

These in vitro assays are fundamental for the initial screening and characterization of the antimicrobial spectrum and potency of LL-37 GKE and related peptides. nih.gov

Table 1: Comparative Antimicrobial Potency (MIC/MBC) of LL-37 and its Derivatives

PeptideMicroorganismMIC (µg/mL)MBC (µg/mL)Source
cLL-37ATCC Strains (general)9.38 - 75>75 (for some strains) nih.gov
GKEE. coli, P. aeruginosa, S. aureus, C. albicans, C. parapsilosisSimilar to or stronger than LL-37Not specified nih.gov
GF-17S. epidermidis, S. aureus2.34 - 18.75Matches MIC nih.gov
FK-16S. epidermidis, S. aureus4.69 - 18.75Matches MIC nih.gov
LL-37C. albicans>250Not specified frontiersin.org
KE-18C. albicans, S. aureus, E. coliSuperior to LL-37Not specified frontiersin.org
KR-12C. albicans, S. aureus, E. coliSuperior to LL-37Not specified frontiersin.org

Cell-Based Assays for Immunomodulatory Effects and Comparative Cytotoxicity Assessment

Beyond its direct antimicrobial action, LL-37 GKE is evaluated for its ability to modulate the host immune response. Cell-based assays are critical for elucidating these effects. The peptide is known to interact with various immune and epithelial cells, influencing processes like cytokine production, chemotaxis, and inflammation. nih.govresearchgate.net

For example, LL-37 can suppress the inflammatory response triggered by the activation of Toll-like receptors (TLRs) such as TLR2 and TLR4. invivogen.com It achieves this by binding to bacterial components like lipopolysaccharide (LPS), preventing them from activating their receptors on immune cells. nih.govinvivogen.com Assays measuring the inhibition of LPS-induced nitric oxide production in vascular cells or cytokine release (e.g., IL-1β) from monocytes are used to quantify this neutralizing activity. nih.govmdpi.com The GKE fragment has been shown to be as potent as the full-length LL-37 in inhibiting LPS-induced nitric oxide production. nih.gov

At the same time, LL-37 can act as a chemoattractant for neutrophils, monocytes, and T cells, a process that can be measured using chemotaxis assays. researchgate.netmdpi.com

Comparative Cytotoxicity Assessment is performed in parallel to evaluate the peptide's safety profile for host cells. These assays are crucial to determine the therapeutic window, comparing the effective antimicrobial concentrations with those that cause harm to mammalian cells. Common methods include:

Hemolysis Assays: These measure the lytic activity of the peptide against red blood cells. The GKE fragment caused less hemolysis than the parent LL-37 peptide. nih.gov Similarly, derivatives like GF-17 and FK-16 showed very low hemolytic activity (below 1%) at their effective antimicrobial concentrations. nih.gov

Fibroblast Viability Assays: The toxicity of the peptide is tested on cell lines such as NIH-3T3 fibroblasts using assays that measure cell viability (e.g., MTT or XTT assays). Studies on LL-37 derivatives have shown no significant toxicity at concentrations well above their MICs. For example, GF-17 and FK-16 were non-toxic below 75 µg/mL and 150 µg/mL, respectively. nih.gov

Apoptosis Assays: These assays determine if the peptide induces programmed cell death in host cells. The GKE fragment was found to cause less apoptosis in human cultured smooth muscle cells compared to LL-37. nih.gov

These cell-based studies are vital for identifying peptide fragments like GKE that retain the desired antimicrobial and immunomodulatory functions of LL-37 while exhibiting reduced toxicity towards host cells. nih.gov

Table 2: Cytotoxicity Profile of LL-37 Derivatives

PeptideAssay TypeCell TypeFindingSource
GKEHemolysis AssayHuman ErythrocytesLess hemolytic than LL-37 nih.gov
GKEApoptosis AssayHuman Smooth Muscle CellsLess apoptotic than LL-37 nih.gov
GF-17Viability AssayNIH-3T3 FibroblastsNon-toxic below 75 µg/mL nih.gov
GF-17Hemolysis AssayNot specified<1% hemolysis at 18.75 µg/mL nih.gov
FK-16Viability AssayNIH-3T3 FibroblastsNon-toxic below 150 µg/mL nih.gov
FK-16Hemolysis AssayNot specified<1% hemolysis at 75 µg/mL nih.gov

In Vivo Animal Models for Efficacy Studies (e.g., Sepsis Models, Infection Models)

To validate the therapeutic potential observed in vitro, LL-37 GKE is evaluated in in vivo animal models that mimic human diseases. These models are indispensable for assessing the peptide's efficacy in a complex physiological environment.

Infection Models: Specific infection models are used to test the efficacy of LL-37 GKE against particular pathogens. These can include models of skin infection, lung infection, or orthopedic infections. nih.gov For instance, after demonstrating potent in vitro activity against bacteria relevant to orthopedic infections, future in vivo studies using animal models of orthopedic infection are planned for derivatives like FK-16 and GF-17 to validate their therapeutic potential in a real-world scenario. nih.gov In these models, key outcome measures include a reduction in bacterial burden at the site of infection, decreased systemic dissemination of bacteria, and improved clinical signs of the animal.

These in vivo studies provide crucial data on the peptide's bioavailability, efficacy, and mechanism of action within a living organism, bridging the gap between preclinical laboratory findings and potential clinical applications. nih.govnih.gov

Methodological Approaches for Assessing Peptide Stability and Degradation in Biological Matrices

A significant hurdle for the therapeutic use of peptides like LL-37 GKE is their susceptibility to degradation by proteases present in biological fluids such as plasma or at sites of infection. nih.govfrontiersin.org Therefore, assessing peptide stability is a critical component of preclinical evaluation.

Methodologies to study stability and degradation include:

Incubation in Biological Matrices: The peptide is incubated in relevant biological fluids, such as human plasma or serum, or with specific bacterial proteases. frontiersin.orgnih.gov For example, LL-37 is known to be susceptible to degradation by proteases produced by Staphylococcus aureus, such as aureolysin and V8 protease. nih.govnih.gov

Analytical Techniques: At various time points during incubation, samples are analyzed to quantify the amount of intact peptide remaining and to identify degradation products. High-Performance Liquid Chromatography (HPLC) is used to separate the intact peptide from its fragments, while Mass Spectrometry (MS) is employed to identify the exact cleavage sites and the structure of the degradation products. frontiersin.orgnih.gov

Studies have shown that aureolysin from S. aureus can cleave LL-37 at multiple sites, rapidly inactivating its antibacterial function. nih.govnih.gov In contrast, the V8 protease cleaves LL-37 at a single site, releasing a C-terminal fragment (LL-17-37) that retains antibacterial activity. nih.gov Research also indicates that the antibacterial and cytotoxic activities of LL-37 are inhibited in the presence of human serum, not due to rapid degradation, but because of binding to plasma proteins. researchgate.net Understanding these degradation pathways and interactions is essential for designing more stable and effective peptide analogs for therapeutic use. frontiersin.org

Advanced Research Directions and Future Perspectives for Ll 37 Gke

Investigation of Synergistic Antimicrobial Effects with Other Agents

Studies on LL-37 have shown that combination therapy can be effective against both planktonic (free-floating) bacteria and complex biofilm structures. mdpi.com For instance, the combination of LL-37 and PMB has been shown to significantly prevent biofilm formation and eradicate established biofilms of E. coli and P. aeruginosa. mdpi.com Given that LL-37 GKE is an active domain of LL-37, it is a prime candidate for similar synergistic studies. nih.govmedchemexpress.com Future research will likely focus on systematically screening combinations of LL-37 GKE with various classes of antibiotics against a broad panel of clinically relevant, drug-resistant pathogens.

Antibiotic ClassExample AgentTarget Pathogen(s)Observed Effect with LL-37Rationale for Future LL-37 GKE Studies
PolymyxinsPolymyxin (B74138) B (PMB), ColistinE. coli, P. aeruginosaStrong Synergy, MIC Reduction, Biofilm Eradication nih.govmdpi.comInvestigate if the core GKE fragment retains and enhances membrane permeabilization to boost polymyxin efficacy.
FluoroquinolonesCiprofloxacinE. coliModerate Synergy mdpi.comExplore potential for GKE to overcome fluoroquinolone resistance mechanisms.
AminoglycosidesGentamicinP. aeruginosaAdditive to Indifferent mdpi.comAssess if GKE can improve penetration of aminoglycosides into resistant strains.
PenicillinsAmpicillinE. coliAdditive to Indifferent mdpi.comDetermine if GKE can disrupt outer membrane defenses in Gram-negative bacteria to allow penicillin access.
TetracyclinesTetracycline (B611298)E. coliAdditive to Indifferent mdpi.comEvaluate GKE's ability to counteract efflux pumps, a common tetracycline resistance mechanism.

Development of Advanced Delivery Systems and Formulation Strategies for Enhanced Bioactivity

One promising approach is the encapsulation of the peptide within biodegradable nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA), an FDA-approved polymer. nih.gov Studies on lipidated LL-37 have shown that PLGA nanoparticles can be fabricated to provide uniform size, stability, and prolonged peptide release. nih.gov Such nano-formulations have demonstrated enhanced uptake by skin cells (keratinocytes) and accelerated wound closure in laboratory models, suggesting their potential for topical applications in wound healing. nih.gov Future work on LL-37 GKE will involve designing and optimizing similar nanocarrier systems to enhance its stability and target-specific delivery for various infectious and inflammatory conditions.

Exploration of Host-Peptide Interactions Beyond Direct Antimicrobial Action

The biological activities of LL-37 and its fragments extend far beyond direct killing of microbes. These peptides are potent modulators of the host innate immune system. nih.gov Research has shown that LL-37 GKE can attract granulocytes, a type of white blood cell crucial for fighting infection. nih.gov Furthermore, it is as effective as the full-length LL-37 in inhibiting the production of nitric oxide induced by bacterial LPS, thereby helping to control excessive inflammation that can lead to conditions like sepsis. nih.gov

Another fascinating area of host-peptide interaction involves the structural protein actin. Actin, released from cells at sites of injury and infection, can bind to LL-37 and its core fragments. nih.gov This interaction serves to protect the peptide from being broken down by bacterial proteases, thus preserving its antimicrobial activity in the complex environment of an infected wound. nih.gov

Future research will aim to further unravel these complex interactions. Understanding how LL-37 GKE modulates specific immune cell signaling pathways, influences the expression of inflammatory mediators (chemokines and cytokines), and interacts with other host proteins will be crucial for developing therapies that harness its immunomodulatory properties for conditions ranging from chronic wounds to autoimmune diseases. nih.gov

Elucidation of Regulatory Networks Governing Peptide Expression and Function

LL-37 is not just an antimicrobial effector molecule; it also functions as a signaling molecule that can influence gene expression in both host and microbial cells. In host macrophages, LL-37 can up-regulate genes encoding for chemokines and their receptors, effectively orchestrating the recruitment of immune cells to the site of infection. nih.gov

Conversely, bacteria can sense and respond to the presence of LL-37. In Group A Streptococcus (GAS), sub-inhibitory concentrations of LL-37 are detected by a sensor protein called CsrS. nih.gov This triggers a signaling cascade that up-regulates the expression of numerous virulence factors, making the bacteria more resistant to host immune defenses. nih.gov Research has identified specific fragments of LL-37 that can trigger this signaling response without having direct antimicrobial activity. nih.gov Elucidating these regulatory networks is a key future direction. Investigating how LL-37 GKE interacts with bacterial sensing systems and host cell receptors will provide critical insights into host-pathogen dynamics and may lead to novel strategies to disrupt bacterial virulence signaling or selectively enhance protective host immune responses.

Expansion of Research into Diverse Preclinical Disease Models

To translate the therapeutic potential of LL-37 GKE from the laboratory to the clinic, its efficacy must be evaluated in a variety of preclinical disease models. The parent peptide, LL-37, has already shown positive results in several models. For instance, it has been shown to ameliorate Methicillin-resistant Staphylococcus aureus (MRSA)-induced pneumonia in mouse models. medchemexpress.com Furthermore, the synergistic combination of LL-37 and PMB has demonstrated antibacterial efficacy in an in vivo model using Galleria mellonella (wax moth larvae), a common model for studying microbial pathogenesis and antibiotic efficacy. mdpi.com

The demonstrated ability of LL-37 GKE to bind and neutralize LPS, a key trigger of sepsis, strongly suggests its potential application in sepsis models. nih.gov Future research should expand to include a wider array of preclinical models relevant to human diseases where bacterial infection and inflammation are key components. This includes models for:

Infected Chronic Wounds: To evaluate topical formulations for promoting bacterial clearance and tissue repair.

Sepsis: To test the systemic administration of LL-37 GKE for its ability to neutralize endotoxins and modulate the systemic inflammatory response.

Cystic Fibrosis Lung Infections: To assess its efficacy against biofilms of pathogens like P. aeruginosa in the context of the lung environment.

Medical Device-Associated Infections: To explore its use as a coating for implants to prevent biofilm formation.

By validating the efficacy of LL-37 GKE in these diverse and clinically relevant models, researchers can build a strong foundation for its future development as a novel therapeutic agent.

Q & A

Q. How can the solubility of LL-37 GKE Trifluoroacetate be optimized for in vitro assays?

To enhance solubility, dissolve the peptide in ultrapure water (1 mg/mL) and heat the solution to 37°C for 10–15 minutes, followed by brief sonication in a water bath. If precipitation occurs, adjust pH using dilute HCl or NaOH (0.1 M) to stabilize the α-helical structure .

Q. What storage conditions ensure this compound stability?

Store lyophilized powder at -80°C for long-term stability (≥6 months) or -20°C for short-term use (≤1 month). Reconstituted solutions should be aliquoted and stored at -20°C , avoiding freeze-thaw cycles to prevent peptide degradation .

Q. Which analytical methods validate the purity of this compound?

Use reverse-phase HPLC with a C18 column and UV detection at 214 nm or 280 nm. Acceptable purity thresholds are ≥95% for most assays, with mass spectrometry (MS) confirmation of molecular weight (e.g., 4493.3 Da for full-length LL-37) .

Q. What controls are essential for LL-37 antimicrobial activity assays?

Include scrambled peptide variants (e.g., LL-37 scrambled peptide acetate) as negative controls to differentiate sequence-specific effects from nonspecific membrane interactions .

Advanced Research Questions

Q. How can the membrane disruption mechanism of LL-37 GKE be experimentally validated?

Employ SYTOX Green uptake assays to quantify membrane permeability in bacterial cells (e.g., E. coli or S. aureus). Combine with circular dichroism (CD) to confirm α-helical structure formation in membrane-mimicking environments (e.g., SDS micelles) .

Q. What strategies mitigate LL-37 cytotoxicity while retaining antimicrobial activity?

Design truncated derivatives (e.g., FK-13 or GKE fragments) by removing hydrophobic N-terminal residues. Validate reduced toxicity via MTT assays in mammalian cells (e.g., HaCaT keratinocytes) while maintaining MIC values against pathogens .

Q. How do contradictory findings on LL-37’s pro- vs. anti-cancer roles arise?

Tissue-specific microenvironments and receptor expression (e.g., FPRL1) influence outcomes. For example, LL-37 promotes metastasis in ovarian cancer via EGFR transactivation but suppresses gastric cancer by inducing apoptosis. Use RNA-seq and knockout models to dissect context-dependent mechanisms .

Q. What in vivo models assess LL-37’s immunomodulatory effects in sepsis?

Utilize murine cecal ligation and puncture (CLP) models. Measure serum cytokines (IL-1β, TNF-α) via ELISA and correlate with survival rates. Dose LL-37 intraperitoneally (1–5 mg/kg) post-infection to evaluate therapeutic potential .

Q. How do LL-37 fragments overcome multidrug resistance in cancer?

LL-37 (13-37) inhibits ATP-binding cassette transporters (e.g., ABCG2) via ATPase activity assays . Test synergy with chemotherapeutics (e.g., mitoxantrone) in resistant cell lines (e.g., MCF-7/ABCG2) using Calcein-AM efflux assays .

Q. What computational tools aid in designing LL-37 derivatives with enhanced activity?

Use molecular dynamics simulations (e.g., GROMACS) to predict α-helical stability and membrane interactions. Optimize charge/hydrophobicity ratios using Quantitative Structure-Activity Relationship (QSAR) models .

Methodological Notes

  • Antimicrobial Assays : Perform broth microdilution (CLSI guidelines) with LL-37 concentrations ranging from 1–100 μM against reference strains (e.g., P. aeruginosa ATCC 27853) .
  • Cytokine Profiling : Pair Luminex multiplex assays with RNA interference (siRNA against FPRL1) to map LL-37’s immunomodulatory pathways .
  • Structural Analysis : Combine NMR spectroscopy (in trifluoroethanol/water mixtures) and cryo-EM to resolve peptide-lipid interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.